molecular formula C8H13N3O3S B6274075 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 2060051-12-7

2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B6274075
CAS RN: 2060051-12-7
M. Wt: 231.27 g/mol
InChI Key: HKSCPYHWJZLHGC-UHFFFAOYSA-N
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Description

“2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H13N3O3S . It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .

Scientific Research Applications

Antitumor Agents

A study by Gadad et al. (1999) explored imidazo(2,1-b)-1,3,4-thiadiazole derivatives, similar in structure to the compound , for their potential as anticancer drug candidates. These compounds demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including non-small cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancer, as well as leukemia and renal cancer. The introduction of a formyl group, as seen in the compound of interest, was found to enhance antitumor activity (Gadad et al., 1999).

Antibacterial Activity

Gadad et al. (2000) also investigated derivatives of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, which include structural elements of the compound , for their antibacterial properties. The study found that these compounds showed high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to that of known antibacterial agents like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Electrophysiological Activity

In the field of cardiac electrophysiology, Morgan et al. (1990) synthesized and evaluated the activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share a similar sulfonamide structure with the compound of interest. These compounds exhibited potent electrophysiological activity, suggesting potential applications in treating cardiac conditions (Morgan et al., 1990).

Antimicrobial and Antiproliferative Agents

Research by Ovonramwen et al. (2021) on 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, which has a similar sulfonamide structure, demonstrated moderate anticandidal activity, indicating potential applications as an antimicrobial agent (Ovonramwen et al., 2021).

Chemical Synthesis and Catalysis

The compound's structural elements are relevant in the synthesis of other chemicals. For example, Khaligh (2014) utilized a sulfonic acid imidazolium hydrogen sulfate catalyst, similar in part to the compound , for synthesizing polyhydroquinoline derivatives. This demonstrates its potential application in facilitating various chemical reactions (Khaligh, 2014).

Future Directions

The future directions for “2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide” and similar compounds likely involve further exploration of their therapeutic potential. Given the wide range of biological activities exhibited by imidazole derivatives, they may have potential applications in the development of new drugs .

properties

IUPAC Name

2-ethyl-5-formyl-N,N-dimethylimidazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-4-8-9-5-7(6-12)11(8)15(13,14)10(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSCPYHWJZLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1S(=O)(=O)N(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060051-12-7
Record name 2-ethyl-5-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
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